molecular formula C27H25N7O2 B2636279 (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone CAS No. 920206-86-6

(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone

Katalognummer: B2636279
CAS-Nummer: 920206-86-6
Molekulargewicht: 479.544
InChI-Schlüssel: GLAXFOOBXYKQHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic small molecule featuring a triazolo[4,5-d]pyrimidine core fused with a piperazine moiety and a naphthalen-2-yl methanone group. Key structural elements include:

  • Triazolo-pyrimidine scaffold: A fused bicyclic system with a [1,2,3]triazole ring at positions 4–5 of the pyrimidine, contributing to π-π stacking interactions in biological targets.
  • 4-Ethoxyphenyl substituent: At the 3-position of the triazole ring, enhancing lipophilicity and modulating electronic properties via the ethoxy group.
  • Piperazine linker: Provides conformational flexibility and serves as a common pharmacophore in kinase inhibitors and GPCR-targeting agents.
  • Naphthalen-2-yl methanone: A bulky aromatic group likely influencing binding pocket accommodation and metabolic stability.

Eigenschaften

IUPAC Name

[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N7O2/c1-2-36-23-11-9-22(10-12-23)34-26-24(30-31-34)25(28-18-29-26)32-13-15-33(16-14-32)27(35)21-8-7-19-5-3-4-6-20(19)17-21/h3-12,17-18H,2,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAXFOOBXYKQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC6=CC=CC=C6C=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the ethoxyphenyl group. The piperazine ring is then incorporated, and finally, the naphthalen-2-ylmethanone moiety is attached. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds containing triazole and pyrimidine moieties exhibit significant anticancer properties. The structure of the compound suggests potential interactions with biological targets involved in cancer proliferation. For instance, derivatives of triazolo-pyrimidines have been shown to inhibit specific kinases associated with tumor growth .

Table 1: Anticancer Activity of Triazolo-Pyrimidine Derivatives

CompoundTarget KinaseIC50 (nM)
Compound APfGSK3226 ± 14
Compound BPfPK6153 ± 12
Compound CVarious>70% inhibition at 1 μM

Antimicrobial Properties

The compound's structural features suggest it may possess antimicrobial activity. Compounds with similar frameworks have been documented to exhibit efficacy against various bacterial strains, making them candidates for further development as antibacterial agents .

Neurological Disorders

The naphthalenic component of the compound may contribute to neuroprotective effects. Research indicates that naphthyridine derivatives can exhibit activities relevant to neurological disorders such as Alzheimer's disease and depression . The modulation of neurotransmitter systems by similar compounds suggests that this compound could be explored for such therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the piperazine ring is pivotal for enhancing biological activity, as seen in similar series of compounds where modifications at this position led to improved potency against target enzymes .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Piperazine substitutionIncreased potency on PfPK6
Naphthalene additionEnhanced binding affinity

Synthetic Routes

The synthesis of compounds like (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone typically involves multi-step reactions including cyclization and functional group modifications. Recent advancements in synthetic methodologies have highlighted greener approaches that improve yield while minimizing environmental impact .

Wirkmechanismus

The mechanism of action of (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone would depend on its specific interactions with molecular targets. It may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

Triazolo-pyrimidine derivatives with aryl substitutions:

Compound Name 3-Position Substitution 7-Position Substitution Key Differences vs. Target Compound Reference
{4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone 4-Methylphenyl 4-Trifluoromethylphenyl - Higher electronegativity (CF₃ vs. ethoxy)
- Reduced steric bulk at 3-position
(2-Ethoxyphenyl){4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}methanone 4-Ethoxyphenyl 2-Ethoxyphenyl - Ortho-substitution on methanone reduces planarity
- Lower lipophilicity (naphthalene vs. phenyl)

Impact of Modifications :

  • Electron-withdrawing groups (e.g., CF₃ in ) increase metabolic stability but may reduce membrane permeability.

Piperazine-Linked Aryl Methanones

Compound Name Aryl Methanone Group Molecular Weight (g/mol) Notes Reference
Target Compound Naphthalen-2-yl ~495.56* - High lipophilicity (clogP ~4.2*)
- Enhanced π-stacking potential
N/A
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Thiophen-2-yl ~355.38 - Reduced steric bulk
- Thiophene improves metabolic resistance
4-(Trifluoromethyl)phenyl methanone (from ) 4-Trifluoromethylphenyl ~450.43 - Electronegative CF₃ enhances target affinity
- Potential CYP450 inhibition risks

Key Observations :

  • Thiophene-containing analogs (e.g., ) exhibit lower molecular weights and improved solubility but lack the aromatic bulk for optimal target engagement.

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :
    • 3-Position substituents : 4-Ethoxyphenyl optimizes steric and electronic profiles compared to 4-methylphenyl (e.g., ) or nitro groups (e.g., ).
    • Naphthalene vs. smaller aromatics : Bulkier groups improve target selectivity but may reduce solubility (clogP increase ~1.5 units vs. phenyl analogs).
  • Metabolic Considerations :
    • Ethoxy groups are susceptible to oxidative dealkylation, whereas CF₃ () or thiophene () substituents resist first-pass metabolism.

Biologische Aktivität

The compound (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structural complexity suggests a variety of interactions with biological targets, particularly in the realm of medicinal chemistry.

  • Molecular Formula : C27H25N7O2
  • Molecular Weight : 479.54 g/mol
  • CAS Number : 920185-67-7

This compound features a triazolopyrimidine core, which is known for its diverse biological activities, including anti-cancer and anti-microbial properties.

The biological activity of this compound is hypothesized to involve the inhibition of specific kinases, particularly the general control nonderepressible 2 (GCN2) kinase. Inhibition of GCN2 can disrupt the integrated stress response (ISR) pathway, leading to decreased protein synthesis and cell growth under stress conditions .

Anticancer Activity

Research indicates that triazolopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to our target have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific activity against cancer cells can be attributed to their ability to interfere with cellular signaling pathways involved in growth and survival .

Antimicrobial Activity

The compound's structural analogs have demonstrated promising antimicrobial effects. For example, studies on similar triazolopyrimidine compounds have revealed their efficacy against Plasmodium falciparum, indicating potential use in treating malaria. The inhibition of key kinases involved in the life cycle of the parasite suggests that our compound may also possess similar properties .

Case Studies

  • Inhibition of GCN2 : A study focusing on the inhibition of GCN2 by related triazolopyrimidine compounds showed a significant reduction in cell viability under stress conditions. The IC50 values indicated effective inhibition at low concentrations, highlighting the potential for therapeutic applications in cancer treatment.
  • Antiplasmodial Activity : A recent investigation into structurally similar compounds revealed that certain derivatives exhibited potent antiplasmodial activity with EC50 values in the nanomolar range. This suggests that our compound may also be effective against malaria parasites through similar mechanisms .

Data Tables

Activity Type Target/Pathway IC50/EC50 Value Reference
AnticancerGCN2 Kinase Inhibition17 nM
AntimalarialPfGSK3 and PfPK6 Inhibition552 nM
General Cell ViabilityStress Response Pathway181 nM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step protocols, starting with cyclization to form the triazolo-pyrimidine core. For example, thiadiazole ring formation (as seen in analogous compounds) requires sulfur/nitrogen sources with catalysts like Cu(I) or Pd under controlled temperatures (60–80°C) . Optimization involves varying solvents (e.g., DMF vs. THF), catalyst loading, and reaction times, monitored via TLC/HPLC. Post-synthesis, purification via flash chromatography (as in ) or recrystallization is critical for yield improvement .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodology : Use a combination of 1H/13C NMR to verify substituent positions (e.g., ethoxyphenyl and naphthyl groups). High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹). X-ray crystallography is ideal for resolving steric effects in the triazolo-pyrimidine core, though it requires high-purity crystals .

Q. What purification strategies are effective for isolating this compound?

  • Methodology : Gradient elution via flash chromatography (silica gel, hexane/ethyl acetate) separates intermediates with similar polarities. For final purification, preparative HPLC (C18 column, acetonitrile/water mobile phase) achieves >95% purity. Solvent selection (e.g., ethanol for recrystallization) must account for the compound’s low aqueous solubility .

Advanced Research Questions

Q. What computational tools can predict the compound’s binding affinity to biological targets?

  • Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with targets like kinase domains or GPCRs. Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes over 100+ ns trajectories. For example, the naphthyl group’s hydrophobic interactions could mimic inhibitors in ’s anticancer studies .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodology : Systematic dose-response assays (e.g., IC50 curves in cancer cell lines) with controls for batch-to-batch variability. Cross-validate findings using knockout models (CRISPR/Cas9) to confirm target specificity. For conflicting solubility data, use dynamic light scattering (DLS) to assess aggregation states in buffer solutions .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Methodology : Prodrug modification (e.g., esterification of the ethoxy group) enhances bioavailability. Lipid nanoparticle encapsulation improves plasma stability, measured via LC-MS/MS in rodent pharmacokinetic studies. Metabolic stability assays (human liver microsomes) identify vulnerable sites for structural refinement .

Experimental Design & Data Analysis

Q. How should researchers design assays to evaluate this compound’s mechanism of action?

  • Methodology : Use phosphoproteomics (LC-MS/MS) to map kinase inhibition profiles. Combine with RNA-seq to identify downstream gene expression changes. For mechanistic clarity, employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics to suspected targets like EGFR or PI3K .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity?

  • Methodology : ANOVA with post-hoc Tukey tests compares treatment groups in acute toxicity models (e.g., zebrafish embryos). Hill slope modeling quantifies EC50/LC50 values, while machine learning (random forests) predicts toxicity thresholds based on structural descriptors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.